molecular formula C22H19Cl2N3 B11136195 4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-N,N-dimethylaniline

4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-N,N-dimethylaniline

Cat. No.: B11136195
M. Wt: 396.3 g/mol
InChI Key: GCRXACNGHFEDEJ-UHFFFAOYSA-N
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Description

4-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-N,N-DIMETHYLANILINE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring fused with a dichlorophenyl group and a dimethylaniline moiety

Preparation Methods

The synthesis of 4-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-N,N-DIMETHYLANILINE typically involves multiple steps, including the formation of the benzodiazole ring and the subsequent attachment of the dichlorophenyl and dimethylaniline groups. One common synthetic route involves the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of Dimethylaniline Moiety: The final step involves the nucleophilic substitution of the benzodiazole intermediate with N,N-dimethylaniline under basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-N,N-DIMETHYLANILINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

4-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-N,N-DIMETHYLANILINE can be compared with other similar compounds, such as:

    2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is used as an intermediate in the synthesis of herbicides and has similar structural features.

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a pre-emergent agrochemical, it shares the dichlorophenyl group with the target compound.

    N-(3,4-Dichlorophenyl)methyl oxamic acid: This compound is used in organic synthesis and has similar functional groups.

The uniqueness of 4-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-N,N-DIMETHYLANILINE lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19Cl2N3

Molecular Weight

396.3 g/mol

IUPAC Name

4-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-N,N-dimethylaniline

InChI

InChI=1S/C22H19Cl2N3/c1-26(2)17-10-8-16(9-11-17)22-25-20-5-3-4-6-21(20)27(22)14-15-7-12-18(23)19(24)13-15/h3-13H,14H2,1-2H3

InChI Key

GCRXACNGHFEDEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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